molecular formula C23H29N3O3S B12698500 Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- CAS No. 115041-56-0

Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)-

Cat. No.: B12698500
CAS No.: 115041-56-0
M. Wt: 427.6 g/mol
InChI Key: MFZMYMAFJAIOGV-UHFFFAOYSA-N
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Description

Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes a pyrazinoisoquinoline moiety

Preparation Methods

The synthesis of Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazinoisoquinoline core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Attachment of the propylsulfonyl group: This step involves the reaction of the pyrazinoisoquinoline core with a propylsulfonyl chloride under basic conditions.

    Coupling with the phenylacetamide: The final step involves the coupling of the intermediate with phenylacetamide under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- can be compared with other similar compounds, such as:

    Acetamide, N-(4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-yl)-: This compound has a different core structure but shares the acetamide functional group.

    Acetamide, N-(1,1’-biphenyl)-2-yl-: This compound has a biphenyl core and is used in different applications.

    N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide: This compound has an isoxazole moiety and is used in various chemical reactions.

The uniqueness of Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)phenyl)- lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

115041-56-0

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

N-[4-[3-(1,3,4,6,11,11a-hexahydropyrazino[1,2-b]isoquinolin-2-yl)propylsulfonyl]phenyl]acetamide

InChI

InChI=1S/C23H29N3O3S/c1-18(27)24-21-7-9-23(10-8-21)30(28,29)14-4-11-25-12-13-26-16-20-6-3-2-5-19(20)15-22(26)17-25/h2-3,5-10,22H,4,11-17H2,1H3,(H,24,27)

InChI Key

MFZMYMAFJAIOGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCN2CCN3CC4=CC=CC=C4CC3C2

Origin of Product

United States

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